Cas no 19492-03-6 (8-Hydroxy-7-methoxycoumarin)

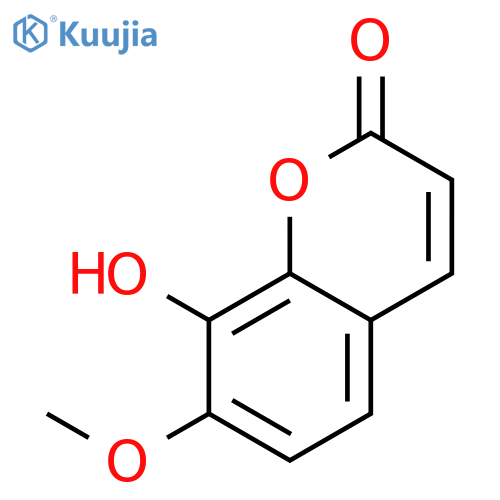

8-Hydroxy-7-methoxycoumarin structure

商品名:8-Hydroxy-7-methoxycoumarin

8-Hydroxy-7-methoxycoumarin 化学的及び物理的性質

名前と識別子

-

- 8-Hydroxy-7-methoxycoumarin

- Daphnetin 7-methyl ether

- Daphnetin-7-methylether

- Daphnetin 7-methyl ethe

- 8-hydroxy-7-methoxychromen-2-one

- DAPHNETIN-7-METHYLETHER(RG) PrintBack

- 7-methoxy-8-hydroxycoumarin

- 7-methoxydaphnetin

- 8-hydroksy-7-metoksy-2H-1-benzopiran-2-on

- 8-hydroxy-7-methoxy-2H-1-benzopyran-2-one

- 8-hydroxy-7-methoxy-chromen-2-one

- hydrangetin

- DAPHNETIN METHYL ETHER

- 7-Methoxy-8-hydroxy-2H-1-benzopyran-2-one

- DAPHNETIN-7-METHYL ETHER

- 8-hydroxy-7-methoxy-2H-chromen-2-one

- 2H-1-Benzopyran-2-one, 8-hydroxy-7-methoxy-

- 2H-1-Benzopyran-2-one,8-hydroxy-7-methoxy-

- Daphnetin 7-methylether

- daphnetin 7-O-methyl ether

- Daphnetin - 7 - methylether

- KIGCGZU

- DTXSID00173142

- 8-Hydroxy-7-methoxycoumarin, 8CI

- CHEBI:173919

- F17709

- SCHEMBL5085582

- 19492-03-6

- H43B8D33LB

- AKOS024015257

- MFCD00075652

- CHEMBL4779645

- 7-METHOXY-8-OXIDANYL-CHROMEN-2-ONE

- 8-Hydroxy-7-methoxy-2H-1-benzopyran-2-one, 9CI

- AS-62967

- UNII-H43B8D33LB

- BDBM50555093

- HY-N4282

- KIGCGZUAVODHMD-UHFFFAOYSA-N

- CS-0032633

- FT-0621544

- Herniarin, 8-hydroxy-

- DA-52308

- 8-Hydroxy-7-methoxy coumarin

-

- MDL: MFCD00075652

- インチ: 1S/C10H8O4/c1-13-7-4-2-6-3-5-8(11)14-10(6)9(7)12/h2-5,12H,1H3

- InChIKey: KIGCGZUAVODHMD-UHFFFAOYSA-N

- ほほえんだ: O1C(C([H])=C([H])C2C([H])=C([H])C(=C(C1=2)O[H])OC([H])([H])[H])=O

- BRN: 168393

計算された属性

- せいみつぶんしりょう: 192.042259g/mol

- ひょうめんでんか: 0

- XLogP3: 1.5

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 回転可能化学結合数: 1

- どういたいしつりょう: 192.042259g/mol

- 単一同位体質量: 192.042259g/mol

- 水素結合トポロジー分子極性表面積: 55.8Ų

- 重原子数: 14

- 複雑さ: 261

- 同位体原子数: 0

- 原子立体中心数の決定: 0

- 未定義の原子立体中心の数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 共有結合ユニット数: 1

- ひょうめんでんか: 0

- 互変異性体の数: 2

じっけんとくせい

- 色と性状: Cryst.

- 密度みつど: 1.377

- ゆうかいてん: 176°C

- ふってん: 381.9°Cat760mmHg

- フラッシュポイント: 158.3°C

- 屈折率: 1.609

- PSA: 59.67000

- LogP: 1.50720

- ようかいせい: 自信がない

8-Hydroxy-7-methoxycoumarin セキュリティ情報

8-Hydroxy-7-methoxycoumarin 税関データ

- 税関コード:2932209090

- 税関データ:

中国税関コード:

2932209090概要:

2932209090.その他のラクトン。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%

申告要素:

製品名, 成分含有量、

要約:

2932209090。その他のラクトン。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%

8-Hydroxy-7-methoxycoumarin 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | F-LA242-25mg |

8-Hydroxy-7-methoxycoumarin |

19492-03-6 | 97% | 25mg |

¥573.0 | 2023-09-01 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | L13841-500mg |

8-Hydroxy-7-methoxycoumarin, 97% |

19492-03-6 | 97% | 500mg |

¥6900.00 | 2023-02-25 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T2S1334-25 mg |

Daphnetin 7-methyl ether |

19492-03-6 | 25mg |

¥2746.00 | 2022-04-26 | ||

| eNovation Chemicals LLC | D763675-25mg |

8-Hydroxy-7-methoxy-2H-chromen-2-one |

19492-03-6 | 97% | 25mg |

$175 | 2024-06-07 | |

| TRC | H533600-50mg |

8-Hydroxy-7-methoxycoumarin |

19492-03-6 | 50mg |

$ 115.00 | 2022-06-04 | ||

| TRC | H533600-100mg |

8-Hydroxy-7-methoxycoumarin |

19492-03-6 | 100mg |

$ 185.00 | 2022-06-04 | ||

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | L13841-100mg |

8-Hydroxy-7-methoxycoumarin, 97% |

19492-03-6 | 97% | 100mg |

¥1779.00 | 2023-02-25 | |

| abcr | AB179754-250mg |

8-Hydroxy-7-methoxycoumarin; . |

19492-03-6 | 250mg |

€534.40 | 2025-02-20 | ||

| abcr | AB179754-1g |

8-Hydroxy-7-methoxycoumarin; . |

19492-03-6 | 1g |

€1278.10 | 2025-02-20 | ||

| A2B Chem LLC | AB70240-10mg |

8-Hydroxy-7-methoxy-2H-chromen-2-one |

19492-03-6 | ≥98% | 10mg |

$210.00 | 2024-04-20 |

8-Hydroxy-7-methoxycoumarin 関連文献

-

Michael J. Hertaeg,Heather McLiesh,Julia Walker,Gil Garnier Analyst, 2021,146, 6970-6980

-

2. Yolk/shell nanoparticles: new platforms for nanoreactors, drug delivery and lithium-ion batteriesJian Liu,Shi Zhang Qiao,Jun Song Chen,Xiong Wen (David) Lou,Xianran Xing,Gao Qing (Max) Lu Chem. Commun., 2011,47, 12578-12591

-

Shushi Suzuki,Yousuke Tomita Dalton Trans., 2015,44, 4186-4194

-

Fumihiko Ohno,Takayuki Kawashima,Renji Okazaki Chem. Commun., 2001, 463-464

-

Baoyu Gao RSC Adv., 2017,7, 28733-28745

推奨される供給者

Amadis Chemical Company Limited

(CAS:19492-03-6)8-Hydroxy-7-methoxycoumarin

清らかである:99%

はかる:1g

価格 ($):334.0